2-Amino-6-bromo-3,5-dimethylbenzonitrile
Description
2-Amino-6-bromo-3,5-dimethylbenzonitrile is a substituted benzonitrile derivative featuring a bromine atom at the 6-position, methyl groups at the 3- and 5-positions, and an amino group at the 2-position. The nitrile group enhances reactivity in nucleophilic substitution or cyclization reactions, while the bromine and methyl substituents influence steric and electronic properties, affecting solubility and stability .
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
2-amino-6-bromo-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-6(2)9(12)7(4-11)8(5)10/h3H,12H2,1-2H3 |
InChI Key |
QBUCCGGFCJZITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C#N)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3,5-dimethylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-Amino-3,5-dimethylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-Amino-6-bromo-3,5-dimethylbenzonitrile may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-Amino-6-bromo-3,5-dimethylbenzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3,5-dimethylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-3,5-dibromobenzonitrile
- Structural Differences : Lacks methyl groups at the 3- and 5-positions but includes bromine atoms at these positions instead.
- Properties :
- Higher molecular weight (337.93 g/mol vs. ~255.11 g/mol for the target compound) due to two bromine atoms.
- Reduced solubility in polar solvents compared to methyl-substituted analogs, as bromine increases hydrophobicity.
- Reactivity: The dual bromine atoms make it a stronger electrophile, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
2-Amino-3,5-dimethylbenzonitrile
- Structural Differences: No bromine substituent.
- Properties :
- Lower molecular weight (176.22 g/mol) and higher solubility in organic solvents (e.g., DCM, THF) due to methyl groups.
- Reduced stability under oxidative conditions compared to brominated analogs.
- Applications: Often used as a precursor for dyes or ligands in catalysis.
2-Amino-6-chloro-3,5-dimethylbenzonitrile
- Structural Differences : Chlorine replaces bromine at the 6-position.
- Properties :
- Lower molecular weight (~229.69 g/mol) and higher melting point (observed range: 145–148°C) compared to brominated analogs.
- Reactivity: Chlorine’s smaller atomic radius allows for faster substitution reactions but lower regioselectivity.
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Reactivity Highlights |
|---|---|---|---|---|
| 2-Amino-6-bromo-3,5-dimethylbenzonitrile | ~255.11 | Not reported | Moderate (DMF, DMSO) | Bromine enhances SNAr reactions |
| 2-Amino-3,5-dibromobenzonitrile | 337.93 | 180–185 | Low (THF, Ethanol) | Dual bromine aids cross-coupling |
| 2-Amino-3,5-dimethylbenzonitrile | 176.22 | 110–115 | High (DCM, Acetone) | Methyl groups improve lipophilicity |
| 2-Amino-6-chloro-3,5-dimethylbenzonitrile | ~229.69 | 145–148 | Moderate (DMF) | Faster substitution vs. bromine |
Challenges and Limitations
- Data Gaps: Limited published studies specifically on 2-Amino-6-bromo-3,5-dimethylbenzonitrile necessitate extrapolation from structurally related compounds.
- Synthesis Complexity : Introducing both bromine and methyl groups requires precise regioselective conditions, increasing production costs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
